molecular formula C23H27N3O2 B12147642 ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine-4-carboxylate

ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine-4-carboxylate

Cat. No.: B12147642
M. Wt: 377.5 g/mol
InChI Key: YAFFHMFPCAPMJM-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, a pyridine ring, and a piperidine carboxylate group, making it a unique and versatile molecule in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine-4-carboxylate typically involves multiple steps, including the formation of the indole and pyridine rings, followed by their coupling with the piperidine carboxylate group. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The pyridine ring can be introduced through a nucleophilic substitution reaction, and the final coupling with the piperidine carboxylate group is achieved using standard esterification techniques .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted indole and pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The compound may also interfere with cellular signaling pathways, inducing apoptosis in cancer cells or inhibiting viral replication .

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

ethyl 1-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]piperidine-4-carboxylate

InChI

InChI=1S/C23H27N3O2/c1-3-28-23(27)17-10-13-26(14-11-17)22(18-7-6-12-24-15-18)21-16(2)25-20-9-5-4-8-19(20)21/h4-9,12,15,17,22,25H,3,10-11,13-14H2,1-2H3

InChI Key

YAFFHMFPCAPMJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CN=CC=C2)C3=C(NC4=CC=CC=C43)C

Origin of Product

United States

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